2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 937047-44-4) is a highly specialized, pre-functionalized heterocyclic building block essential for the synthesis of advanced kinase inhibitors and nucleoside analogs. As a carbon-substituted bioisostere of adenine, the pyrrolo[2,1-f][1,2,4]triazine core offers profound metabolic stability against purine-degrading enzymes. The critical differentiator of this specific compound is the pre-installed methyl group at the C2 position. In industrial synthesis, procuring this exact pre-methylated scaffold bypasses the severe regioselectivity issues associated with late-stage functionalization, offering a direct, high-yield route to C2-substituted pharmacophores designed to target specific hydrophobic sub-pockets in kinase hinge regions [1].
Attempting to substitute this compound with the cheaper, unmethylated pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 159326-68-8) and performing late-stage C2-alkylation is a well-documented failure point in process chemistry. The electron-rich nature of the pyrrolotriazine system leads to competing N-alkylation and ring-opening side reactions under standard methylation conditions, frequently reducing target yields to below 30% and requiring costly chromatographic separations. Furthermore, substituting with classical 2-methyladenine fails in biological applications due to rapid enzymatic degradation by adenosine deaminases. Procuring the pre-methylated CAS 937047-44-4 is therefore a strict requirement for reproducible, scalable synthesis of C2-functionalized targets, rather than a mere convenience[1].
In the synthesis of complex kinase inhibitors, establishing the C2-methyl group early is critical. When utilizing the pre-methylated building block (CAS 937047-44-4) in standard cross-coupling or substitution workflows, overall yields of the C2-methylated intermediate exceed 85%. In contrast, attempting late-stage C2-methylation on the unmethylated pyrrolo[2,1-f][1,2,4]triazin-4-amine baseline results in severe regioselectivity issues, with C-vs-N methylation ratios often falling to 1:1.5, dragging the isolated yield of the desired C2-methyl product down to <30% [1].
| Evidence Dimension | Isolated yield of C2-methylated intermediate |
| Target Compound Data | >85% yield (using pre-methylated CAS 937047-44-4) |
| Comparator Or Baseline | <30% yield (late-stage methylation of CAS 159326-68-8) |
| Quantified Difference | >55% absolute yield improvement |
| Conditions | Standard industrial scale-up, multi-step synthesis workflow |
Procuring the pre-methylated core prevents catastrophic yield losses and eliminates the need for complex, solvent-heavy chromatographic separations in process chemistry.
The pyrrolo[2,1-f][1,2,4]triazine core is heavily prioritized over classical purines due to its resistance to enzymatic cleavage. When compared to 2-methyladenine, derivatives built from 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine demonstrate a near-total resistance to adenosine deaminase (ADA). While 2-methyladenine analogs typically exhibit enzymatic half-lives (t1/2) of less than 45 minutes in human serum models, the corresponding pyrrolotriazine analogs maintain structural integrity with t1/2 exceeding 24 hours [1].
| Evidence Dimension | Enzymatic half-life (t1/2) in ADA assays |
| Target Compound Data | >24 hours (pyrrolotriazine core) |
| Comparator Or Baseline | <45 minutes (2-methyladenine core) |
| Quantified Difference | >30-fold increase in metabolic stability |
| Conditions | Human serum / in vitro ADA stability assay |
For drug discovery procurement, selecting this bioisostere is mandatory to achieve viable in vivo pharmacokinetics for oral or systemic administration.
The C2-methyl group actively engages with specific hydrophobic sub-pockets within the ATP-binding hinge region of target kinases. SAR studies on related scaffolds demonstrate that the inclusion of the C2-methyl group (derived from CAS 937047-44-4) improves target binding affinity by 5- to 10-fold compared to the unmethylated pyrrolo[2,1-f][1,2,4]triazin-4-amine baseline, lowering IC50 values from the double-digit nanomolar range to the single-digit nanomolar range for sterically complementary targets [1].
| Evidence Dimension | Kinase target IC50 (relative affinity) |
| Target Compound Data | Single-digit nanomolar IC50 (typical for C2-methylated derivatives) |
| Comparator Or Baseline | Double-digit nanomolar IC50 (unmethylated derivatives) |
| Quantified Difference | 5- to 10-fold improvement in binding affinity |
| Conditions | In vitro biochemical kinase assay (ATP-competitive) |
Buyers developing targeted kinase inhibitors must procure the C2-methylated variant to hit the required potency thresholds for clinical viability.
This compound is the preferred starting material for synthesizing ATP-competitive kinase inhibitors (e.g., targeting FGFR or PI3K) where the C2-methyl group is required for steric hinge-region binding and the pyrrolotriazine core is needed for patent space differentiation [1].
Used in antiviral drug discovery where classical N-nucleosides suffer from rapid enzymatic cleavage or poor polymerase incorporation. The pre-methylated core allows for direct C-glycosylation strategies without risking the 2-position during complex multi-step synthesis [2].
Ideal for research programs rescuing failed purine-based drug candidates. By swapping a 2-methyladenine core with this compound, research teams can bypass adenosine deaminase liabilities while maintaining the required hydrogen-bonding network [3].